molecular formula C19H22O3 B161282 1,7-Bis(4-hydroxyphenyl)-3-heptanone CAS No. 130233-83-9

1,7-Bis(4-hydroxyphenyl)-3-heptanone

Cat. No. B161282
M. Wt: 298.4 g/mol
InChI Key: QUHYUSAHBDACNG-UHFFFAOYSA-N
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Description

“1,7-Bis(4-hydroxyphenyl)-3-heptanone” is a diarylheptanoid . It has a molecular formula of C19H20O3 . The compound is also known by other names such as “(E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one” and "1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the stereoselective synthesis of diarylheptanoids was achieved from readily available 4‐hydroxybenzaldehyde . Another study reported the synthesis of 5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-hept-4,6-dien-3-one .


Molecular Structure Analysis

The molecular structure of “1,7-Bis(4-hydroxyphenyl)-3-heptanone” involves the binding of the compound to the N-terminal domain of the N protein (N-NTD) as validated by drug affinity responsive target stability assays .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 7 .

Scientific Research Applications

Digestibility Inhibition

1,7-Bis(4-hydroxyphenyl)-3-heptanone has been studied for its role in digestibility inhibition. The compound was synthesized along with other related compounds and tested in cow rumen fluid to assess their structure–activity relationship regarding digestibility inhibition. The findings indicated varying levels of activity among the synthesized compounds, providing insights into their potential applications in this field (Bratt & Sunnerheim, 1999).

Antioxidant Properties

Research on diarylheptanoids, including 1,7-Bis(4-hydroxyphenyl)-3-heptanone, has revealed their significant antioxidant properties. These compounds were isolated from wood bark and exhibited higher antioxidant activity than the well-known antioxidant curcumin. The study used assays like DPPH and ABTS(+) radical scavenging to measure this activity, highlighting their potential applications in various fields that require antioxidants (Ponomarenko et al., 2014).

Optical Rotatory Properties

The solvent effects on the optical rotatory properties of 1,7-diaryl-5-hydroxy-3-heptanones, including 1,7-Bis(4-hydroxyphenyl)-3-heptanone, have been explored. The study provided insights into the influence of solvent polarity on the optical rotation and intramolecular hydrogen bonding of these compounds. This understanding is crucial for their applications in fields like chiroptical spectroscopy and material sciences (Ohta, 1986).

Antiplatelet and Anticancer Properties

1,7-Bis(4-hydroxyphenyl)-3-heptanone has been synthesized and evaluated for its potential antiplatelet and anticancer properties. Studies have demonstrated its effectiveness in inhibiting platelet aggregation and its cytotoxicity against cancer cells, suggesting its potential therapeutic applications (Doug et al., 1998; Rišiaňová et al., 2017).

properties

IUPAC Name

1,7-bis(4-hydroxyphenyl)heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,21-22H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHYUSAHBDACNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Bis(4-hydroxyphenyl)heptan-3-one

CAS RN

130233-83-9
Record name 130233-83-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
K Sunnerheim-Sjöberg, PG Knutsson - Journal of chemical ecology, 1995 - Springer
The metabolism of platyphylloside [(5S)-5-hydroxy-1,7-bis-(4-hydroxyphenyl)-3-heptanone-5-O-β-d-glucopyranosidel]—known to reduce digestibility—was studiedin vitro in sheep …
Number of citations: 30 link.springer.com
K Bratt, K Sunnerheim - Journal of chemical ecology, 1999 - Springer
(±)-5-Hydroxy-1,7-bis-(4′-hydroxyphenyl)-3-heptanone (2a), (±)-5-hydroxyl-1-(4′-hydroxyphenyl)-7-phenyl-3-heptanone (2b), (±)-5-hydroxy-7-(4′-hydroxyphenyl)-1-phenyl-3-…
Number of citations: 10 link.springer.com
K Sunnerheim, K Bratt - Journal of agricultural and food chemistry, 2004 - ACS Publications
Syntheses of the metabolites from platyphylloside, a phenol causing digestibility inhibition in rumen fluid, have been performed to identify the active metabolite. 1,7-Bis(4‘-hydroxyphenyl…
Number of citations: 12 pubs.acs.org
HK Han, SS Choi, YR Kim, HJ Kim… - … Nutrition and Food …, 2006 - koreascience.kr
Alnus japonica Steud (Betulaceae) has long been used as a Korean traditional medicine for gastric disorders, hepatitis, and fatty liver. As a part of our study on the identification of …
Number of citations: 7 koreascience.kr
H Matsuda, A Ishikado, N Nishida, K Ninomiya… - Bioorganic & medicinal …, 1998 - Elsevier
The 50% aqueous methanolic extract from the bark of Betula platyphyllaSukatchiev var. japonica (Miq.) Hara was found to show potent inhibitory activity on the liver-injury induced by …
Number of citations: 142 www.sciencedirect.com
ZY Chan - 2021 - eprints.nottingham.ac.uk
Plant secondary metabolites such as alkaloids and diarylheptanoids play a crucial role in drug discovery due to their high structural diversity and useful biological activity. The present …
Number of citations: 2 eprints.nottingham.ac.uk
E Šmite, LN Lundgren, R Andersson - Phytochemistry, 1993 - Elsevier
From the inner bark of Betula pendula, four new disaccharide glycosides, two of (−)-rhododendrol and two of platyphyllone, were isolated along with a new trisaccharide glycoside of (−)-…
Number of citations: 109 www.sciencedirect.com
SA Abed, HM Sirat, RM Zulkifli - Phytochemistry Letters, 2015 - Elsevier
Phytochemicals and anti-inflammatory activity were investigated in the leaves of Pellacalyx saccardianus from the Rhizophoraceae family. The powdered leaves were extracted using …
Number of citations: 12 www.sciencedirect.com
J Li, F Zhao, MZ Li, LX Chen, F Qiu - Journal of Natural Products, 2010 - ACS Publications
Twelve new diarylheptanoids and six known compounds were isolated from rhizomes of Curcuma kwangsiensis. Structures of the new compounds were elucidated by spectroscopic …
Number of citations: 90 pubs.acs.org
H Jiang, BN Timmermann, DR Gang - Journal of Chromatography A, 2006 - Elsevier
LC–ESI-MS/MS coupled to DAD analysis was used as an on-line tool for identification of diarylheptanoids in fresh turmeric rhizome extracts. Based on their mass spectra, from both …
Number of citations: 150 www.sciencedirect.com

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